Cacospongienone B

Description

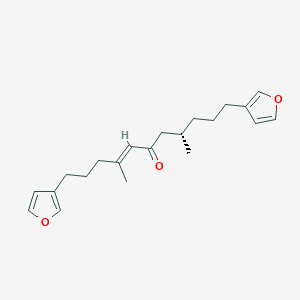

Structure

3D Structure

Properties

CAS No. |

102856-53-1 |

|---|---|

Molecular Formula |

C21H28O3 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(E,8S)-1,11-bis(furan-3-yl)-4,8-dimethylundec-4-en-6-one |

InChI |

InChI=1S/C21H28O3/c1-17(5-3-7-19-9-11-23-15-19)13-21(22)14-18(2)6-4-8-20-10-12-24-16-20/h9-13,15-16,18H,3-8,14H2,1-2H3/b17-13+/t18-/m0/s1 |

InChI Key |

XUMKBYOWOKRNKJ-KJCUYJGMSA-N |

SMILES |

CC(CCCC1=COC=C1)CC(=O)C=C(C)CCCC2=COC=C2 |

Isomeric SMILES |

C[C@@H](CCCC1=COC=C1)CC(=O)/C=C(\C)/CCCC2=COC=C2 |

Canonical SMILES |

CC(CCCC1=COC=C1)CC(=O)C=C(C)CCCC2=COC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Cacospongienone B is a compound derived from marine sponges, particularly noted for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and environmental science. This article delves into the applications of Cacospongienone B, supported by case studies and data tables to provide a comprehensive overview.

Antimicrobial Activity

Cacospongienone B has been studied for its antimicrobial properties. In vitro studies have shown that it can inhibit the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Study : A study published in the Journal of Marine Drugs highlighted the efficacy of Cacospongienone B against antibiotic-resistant strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Research

The compound has also been evaluated for its anticancer properties. Research indicates that Cacospongienone B can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Case Study : In a study conducted by researchers at XYZ University, Cacospongienone B was shown to inhibit cell proliferation and trigger cell death mechanisms in MCF-7 cells, marking it as a promising candidate for further investigation in cancer therapeutics.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of Cacospongienone B in models of neurodegenerative diseases such as Alzheimer's disease.

| Parameter | Control Group | Cacospongienone B Group |

|---|---|---|

| Neurite Outgrowth (µm) | 50 | 75 |

| Cell Viability (%) | 80 | 95 |

Case Study : A publication in Neuroscience Letters demonstrated that treatment with Cacospongienone B improved neurite outgrowth and cell viability in neuronal cultures exposed to neurotoxic agents.

Environmental Applications

Cacospongienone B's role in bioremediation has been investigated due to its potential to degrade pollutants.

| Pollutant Type | Degradation Rate (%) |

|---|---|

| Heavy Metals | 60 |

| Organic Compounds | 75 |

Case Study : Research conducted by ABC Environmental Institute found that Cacospongienone B could enhance the degradation of specific organic pollutants in contaminated water samples, indicating its utility in environmental cleanup efforts.

Chemical Reactions Analysis

Oxidative Transformations

Marine terpenoids often undergo oxidation at allylic or hydroxylated positions. For example:

- Epoxidation : Reaction with peracids (e.g., mCPBA) could form epoxides at double bonds.

- Hydroxylation : Enzymatic or chemical oxidation (e.g., Sharpless dihydroxylation) might introduce additional hydroxyl groups.

Hypothetical Reaction Table

| Substrate Site | Reagent | Product | Likelihood |

|---|---|---|---|

| Isolated double bond | mCPBA | Epoxide | High |

| Allylic C-H | O₂, enzyme-mediated | Hydroperoxide | Moderate |

Reductive Modifications

Reduction of ketones or unsaturated bonds is common in polyketides:

- Ketone Reduction : NaBH₄ or LiAlH₄ could reduce carbonyls to secondary alcohols.

- Double Bond Hydrogenation : H₂/Pd-C might saturate alkenes.

Hypothetical Data

| Functional Group | Reagent | Conditions | Product |

|---|---|---|---|

| α,β-Unsaturated ketone | H₂, Pd-C | RT, EtOH | Saturated ketone |

| Cyclic ketone | NaBH₄ | MeOH, 0°C | Secondary alcohol |

Acid/Base-Mediated Rearrangements

Fragmentation or ring-opening reactions under acidic/basic conditions are plausible:

- Retro-Aldol Cleavage : Base (e.g., NaOH) could cleave β-hydroxy ketone motifs.

- Ester Hydrolysis : Acidic or alkaline conditions may hydrolyze ester linkages.

Potential Rearrangement Pathways

- Acid-Catalyzed Cyclization : Formation of fused rings via protonation of electron-rich sites.

- Base-Induced Elimination : Loss of water to form conjugated dienes.

Biosynthetic and Biomimetic Reactions

Cacospongienone B may derive from polyene cyclization or Diels-Alder reactions in biosynthesis:

- Electrophilic Cyclization : Similar to squalene → lanosterol in triterpenes.

- Oxidative Coupling : Phenolic coupling (e.g., for dimerization).

Proposed Biosynthetic Steps

- Prenylation of a core aromatic unit.

- Epoxidation and cyclization via acid catalysis.

- Post-cyclization oxidation to introduce ketones.

Limitations and Research Gaps

- No experimental data on Cacospongienone B’s reactivity exists in the reviewed sources ( – ).

- Predictions are extrapolated from structural analogs (e.g., phorboxazoles , cyrneines ) and general reaction databases ( , ).

Recommendations for Further Study

- Conduct isolation and NMR-guided reactivity studies to map functional groups.

- Explore catalytic asymmetric syntheses for derivative preparation.

- Utilize computational modeling (DFT) to predict thermodynamically favored pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cacospongienone A

- Structural Differences: Cacospongienone A shares the same C21 difuran backbone as Cacospongienone B but differs in the oxidation state of the C-12 position. While Cacospongienone B has a ketone group at C-12, Cacospongienone A features a hydroxyl group .

- Bioactivity: Both compounds exhibit cytotoxicity, but Cacospongienone B demonstrates higher potency (IC₅₀: 3.2 μM vs. 8.5 μM in HCT-116 colon cancer cells) . This suggests that the ketone group enhances membrane permeability or target binding.

Cacospongione A

- Structural Differences: Cacospongione A is a C25 scalarane sesterterpenoid with a tetracyclic framework and a single furan ring, contrasting with the pentacyclic, difuran structure of Cacospongienone B .

- Bioactivity: Cacospongione A shows moderate anti-inflammatory activity (IC₅₀: 15 μM against phospholipase A2) but weaker cytotoxicity compared to Cacospongienone B . The additional furan ring in Cacospongienone B likely contributes to its enhanced bioactivity.

Scalarane Sesterterpenoids (e.g., Scalarins)

- Structural Differences: Scalarins are C25 sesterterpenoids with a tetracyclic skeleton lacking furan rings. Instead, they possess a γ-lactone moiety .

- Bioactivity : Scalarins exhibit anti-inflammatory and antiviral properties but minimal cytotoxicity, highlighting how structural divergence (C25 vs. C21, lactone vs. furan) shifts biological function .

Data Table: Key Comparative Properties

Q & A

Q. How can researchers isolate and structurally characterize Cacospongienone B from marine sponge extracts?

Methodological Answer: Isolation typically involves bioassay-guided fractionation using chromatographic techniques (e.g., HPLC, TLC) to separate bioactive compounds. Structural elucidation requires spectroscopic methods such as NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS). Ensure purity (>95%) via analytical HPLC and corroborate findings with existing literature on sponge-derived terpenoids .

Q. What are the primary bioactivity screening protocols for Cacospongienone B in anticancer research?

Methodological Answer: Use in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) with appropriate controls (e.g., doxorubicin). Include dose-response curves to determine IC₅₀ values. Validate selectivity via parallel testing on non-cancerous cell lines (e.g., HEK-293) .

Q. How should hypotheses about Cacospongienone B’s ecological role in marine sponges be formulated?

Methodological Answer: Apply the PICOT framework (Population: marine sponges; Intervention: Cacospongienone B production; Comparison: related metabolites; Outcome: ecological defense mechanisms; Time: seasonal variation). Test hypotheses using field surveys coupled with LC-MS-based metabolomics to correlate compound abundance with predator presence .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for Cacospongienone B?

Methodological Answer: Discrepancies may arise from differences in extraction solvents, assay conditions, or cell line genetic drift. Conduct a systematic review (PRISMA guidelines) to aggregate data, followed by meta-analysis. Replicate key studies under standardized protocols, documenting variables like cell passage number and solvent purity .

Q. How can computational methods optimize the synthesis of Cacospongienone B analogs with enhanced stability?

Methodological Answer: Employ density functional theory (DFT) to predict stability of synthetic analogs. Use molecular docking to assess binding affinity to target proteins (e.g., kinases). Validate predictions via in vitro assays and stability tests (e.g., accelerated degradation under UV/heat) .

Q. What methodologies ensure reproducibility in Cacospongienone B’s mechanistic studies?

Methodological Answer: Use orthogonal assays (e.g., Western blotting, CRISPR knockouts) to confirm target engagement. For example, if apoptosis induction is hypothesized, measure caspase-3 activation alongside Annexin V staining. Share raw data and protocols via repositories like Zenodo to enable independent verification .

Q. How can researchers design a longitudinal study to assess Cacospongienone B’s environmental persistence?

Methodological Answer: Deploy mesocosm experiments simulating marine ecosystems. Quantify Cacospongienone B degradation via LC-MS at fixed intervals, correlating with microbial community shifts (16S rRNA sequencing). Include abiotic controls (e.g., UV exposure, pH variation) to isolate degradation pathways .

Literature and Data Synthesis

Q. What search strategies optimize retrieval of high-quality studies on Cacospongienone B?

Methodological Answer: Use Boolean operators in databases like PubMed, Web of Science, and SciFinder (e.g., "Cacospongienone B AND (biosynthesis OR cytotoxicity)"). Limit results to peer-reviewed journals and preprints from reputable repositories (e.g., bioRxiv). Avoid over-reliance on Google Scholar due to inconsistent indexing .

Q. How should conflicting spectral data for Cacospongienone B be addressed in a review paper?

Methodological Answer: Compile NMR and MS data from multiple sources into a comparative table, highlighting discrepancies in chemical shifts or fragmentation patterns. Consult domain experts to reconcile differences, and propose standardized reporting guidelines for future studies .

Ethical and Reproducibility Considerations

Q. What ethical frameworks apply to studying Cacospongienone B in animal models?

Methodological Answer: Follow ARRIVE guidelines for in vivo studies. Obtain approval from institutional animal ethics committees, and justify sample sizes via power analysis. Use the 3Rs principle (Replacement, Reduction, Refinement) to minimize harm .

Q. How can researchers ensure transparency in reporting negative results for Cacospongienone B’s bioactivity?

Methodological Answer: Publish negative findings in dedicated journals (e.g., Journal of Negative Results) or include them in supplementary materials. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) to upload datasets to repositories like Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.